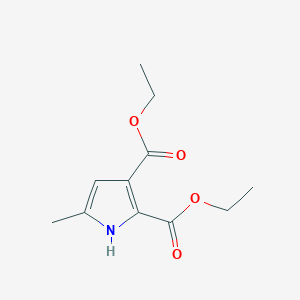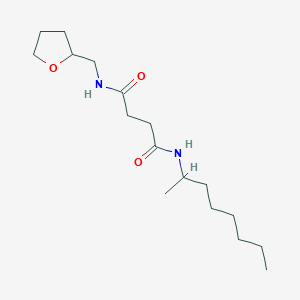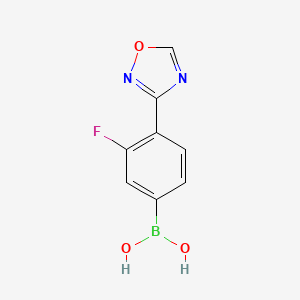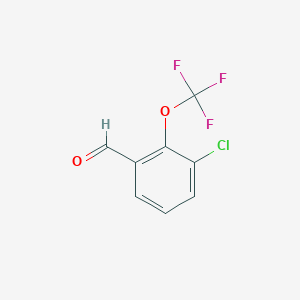
5-Bromo-2,4-dimethoxybenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,4-dimethoxybenzylamine: is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of benzylamine, where the benzene ring is substituted with bromine and two methoxy groups at the 5th, 2nd, and 4th positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethoxybenzylamine typically involves the bromination of 2,4-dimethoxybenzylamine. One common method includes the electrophilic bromination of 2,4-dimethoxytoluene followed by amination. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through a scalable process that ensures high yield and purity. The process involves the use of readily available raw materials and optimized reaction conditions to minimize costs and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2,4-dimethoxybenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-Bromo-2,4-dimethoxybenzaldehyde, while substitution reactions can produce various substituted benzylamines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2,4-dimethoxybenzylamine is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and resins .
Wirkmechanismus
The mechanism of action of 5-Bromo-2,4-dimethoxybenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the modification of protein structures and functions .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxybenzylamine: Similar structure but lacks the bromine atom.
4-Methoxybenzylamine: Contains only one methoxy group and no bromine.
3,4-Dimethoxybenzylamine: Similar structure with methoxy groups at different positions.
Uniqueness: 5-Bromo-2,4-dimethoxybenzylamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial .
Eigenschaften
CAS-Nummer |
887582-17-4 |
|---|---|
Molekularformel |
C9H12BrNO2 |
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
(5-bromo-2,4-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4H,5,11H2,1-2H3 |
InChI-Schlüssel |
NPGUBLJDXVPKDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CN)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


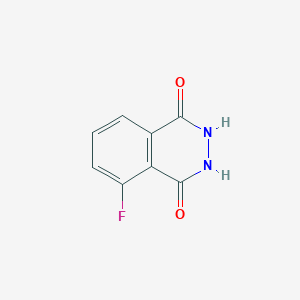
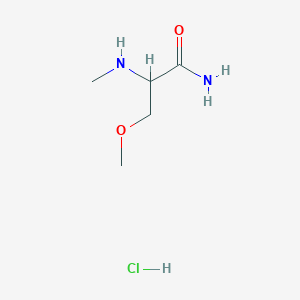
![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
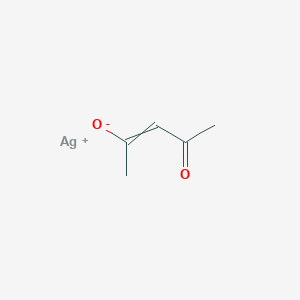
![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)

